1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Overview
Description
1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a bromo-substituted phenoxy group, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Bromo-2-methylphenol: This intermediate is synthesized through bromination of 2-methylphenol using bromine in the presence of a suitable catalyst.
Formation of 4-Bromo-2-methylphenoxyethanol: The intermediate 4-Bromo-2-methylphenol is reacted with ethylene oxide to form 4-Bromo-2-methylphenoxyethanol.
Synthesis of 1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine: The 4-Bromo-2-methylphenoxyethanol is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to form the desired compound.
Formation of the Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The phenoxy and piperazine moieties can undergo oxidation and reduction reactions, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized phenoxy and piperazine derivatives.
Reduction Products: Reduced phenoxy and piperazine derivatives.
Hydrolysis Products: Corresponding phenol and piperazine derivatives.
Scientific Research Applications
1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and piperazine moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-2-methoxyethane
- 1-Bromo-2-[1-[2-(methyloxy)ethyl]oxy]ethane
- 1-Bromo-3,6-dioxaheptane
- 2-(2-Methoxyethoxy)ethyl bromide
- 2-(2′-Methoxyethoxy)ethyl bromide
- 2-Bromoethyl 2-methoxyethyl ether
- 7-Bromo-2,5-dioxaheptane
Uniqueness
1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is unique due to its combination of a bromo-substituted phenoxy group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2.C2H2O4/c1-14-13-15(17)3-4-16(14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTYWVNCGZLJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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